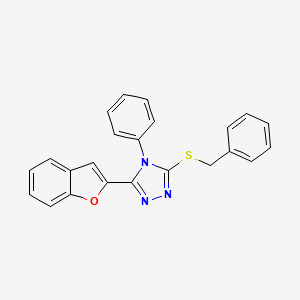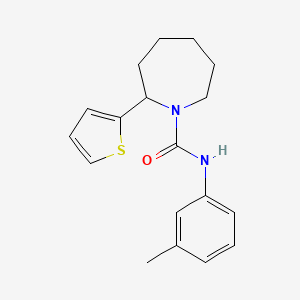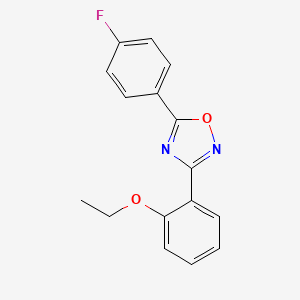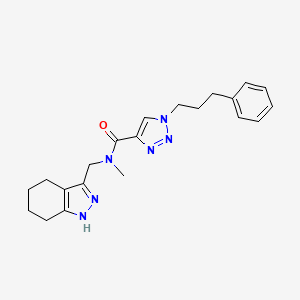![molecular formula C22H32N2O5 B4981017 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B4981017.png)
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine, also known as MMPIP, is a piperidine derivative that has been extensively studied for its potential use as a therapeutic agent in various diseases. MMPIP has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which plays a crucial role in regulating neurotransmission and synaptic plasticity in the central nervous system (CNS).
作用机制
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine exerts its pharmacological effects by selectively blocking the mGluR7 receptor, which is primarily expressed in the CNS. The mGluR7 receptor is involved in the regulation of glutamatergic neurotransmission and synaptic plasticity. By blocking the mGluR7 receptor, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine inhibits the release of glutamate and modulates the activity of other neurotransmitter systems, such as dopamine and GABA. This leads to a reduction in anxiety, depression, and pain, as well as an improvement in cognitive function.
Biochemical and Physiological Effects:
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been shown to have a number of biochemical and physiological effects in animal models. For example, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain that are involved in the regulation of mood and cognition. In addition, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been shown to increase the levels of GABA in the hippocampus, which is a brain region that is involved in learning and memory. Moreover, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been shown to reduce the levels of glutamate in the amygdala, which is a brain region that is involved in the regulation of anxiety.
实验室实验的优点和局限性
One advantage of using 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine in lab experiments is its high selectivity for the mGluR7 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. Another advantage of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine is its ability to cross the blood-brain barrier, which allows it to exert its pharmacological effects in the CNS. However, one limitation of using 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine. One area of interest is the potential use of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine as a therapeutic agent in various CNS disorders, including anxiety, depression, schizophrenia, and pain. Another area of interest is the development of new derivatives of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine that have improved pharmacological properties, such as increased solubility and higher selectivity for the mGluR7 receptor. Moreover, future research could focus on the development of new imaging techniques that allow for the visualization of the mGluR7 receptor in vivo, which could provide valuable insights into its role in various physiological and pathological processes.
合成方法
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine can be synthesized using a multi-step process that involves the reaction of different chemical reagents. The synthesis starts with the reaction of 1-(4-hydroxybenzoyl)-2-(methoxymethyl)piperidine with 1-(methoxyacetyl)piperidine in the presence of a base such as sodium hydride. This reaction produces 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine, which is then purified using column chromatography. The final product is obtained after further purification using recrystallization.
科学研究应用
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, and pain. In preclinical studies, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Moreover, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been shown to have analgesic effects in animal models of chronic pain.
属性
IUPAC Name |
2-methoxy-1-[4-[4-[2-(methoxymethyl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-27-15-18-5-3-4-12-24(18)22(26)17-6-8-19(9-7-17)29-20-10-13-23(14-11-20)21(25)16-28-2/h6-9,18,20H,3-5,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFCLQWUQJDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4980936.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4980937.png)



![4-[(4-methylphenyl)sulfonyl]-2-butyn-1-yl 4-nitrobenzoate](/img/structure/B4980967.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B4980975.png)


![4-[4-(1-naphthyl)-1,3-thiazol-2-yl]morpholine hydrochloride](/img/structure/B4980986.png)
![N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide](/img/structure/B4980988.png)


![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981021.png)